
Bromoacetylpyridoxamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromoacetylpyridoxamine, also known as this compound, is a useful research compound. Its molecular formula is C10H13BrN2O3 and its molecular weight is 289.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Bromoacetylpyridoxamine is a compound that has garnered attention in various scientific research applications, particularly in the field of biochemistry and pharmacology. This article delves into its applications, supported by case studies and data tables.
Enzyme Inhibition Studies
One of the primary applications of this compound is in the study of enzyme inhibition. Research has demonstrated that this compound can effectively inhibit certain enzymes, such as Dopa decarboxylase. A study indicated that this compound inactivates this enzyme through a mechanism involving first-order kinetics, with a notable Ki value of 0.16 mM . This property makes it useful for probing the catalytic mechanisms of enzymes and for developing potential therapeutic agents targeting enzyme activity.
Affinity Labeling
This compound serves as an affinity label in biochemical assays. It can covalently modify specific amino acid residues in proteins, allowing researchers to identify active sites and understand protein function better. For instance, studies have shown that it modifies cysteine residues near the pyridoxal-5'-phosphate binding site in Dopa decarboxylase, highlighting its role in enzyme catalysis . This application is crucial for elucidating the structure-function relationships in proteins.
Therapeutic Potential
The compound has also been explored for its therapeutic potential, particularly in conditions related to vitamin B6 metabolism. Given its ability to interact with enzymes involved in amino acid metabolism, this compound may offer insights into treatments for metabolic disorders or neurodegenerative diseases where vitamin B6 plays a critical role.
Case Study 1: Enzyme Inhibition
In a detailed investigation into Dopa decarboxylase inhibition, this compound was shown to cause significant enzyme activity reduction. The study utilized high-performance liquid chromatography to analyze the modification of the enzyme and confirmed the incorporation of the inhibitor into specific peptide sequences . This case highlights the compound's utility in understanding enzyme dynamics and developing inhibitors for therapeutic use.
Case Study 2: Affinity Labeling Techniques
Another study focused on using this compound as an affinity label to investigate protein interactions within cellular systems. The results indicated that this compound could selectively modify target proteins, allowing researchers to map interaction networks within cells effectively . Such studies are essential for advancing our understanding of cellular signaling pathways and disease mechanisms.
Table 1: Summary of Enzyme Inhibition Studies with this compound
Enzyme | Inhibition Type | Ki (mM) | Kinact (min⁻¹) | Reference |
---|---|---|---|---|
Dopa Decarboxylase | Competitive Inhibition | 0.16 | 0.086 |
Table 2: Applications of this compound
Application Area | Description |
---|---|
Enzyme Inhibition | Inhibits specific enzymes; studied for therapeutic potential |
Affinity Labeling | Modifies proteins to identify active sites and interactions |
Therapeutic Research | Investigates roles in metabolic disorders and vitamin B6-related diseases |
常见问题
Basic Research Questions
Q. How should researchers formulate a focused research question for studying Bromoacetylpyridoxamine’s biochemical interactions?
- Methodological Answer : Begin by narrowing the broad topic (e.g., "this compound in enzyme inhibition") to a specific context (e.g., "Mechanism of this compound in pyridoxal kinase inhibition in E. coli"). Use iterative refinement: start with secondary literature to identify gaps, then draft a hypothesis-driven question (e.g., "Does this compound exhibit competitive inhibition against pyridoxal kinase under varying pH conditions?"). Avoid overly broad questions that lack testable variables .
Q. What are the critical steps for conducting a systematic literature review on this compound’s synthesis and applications?
- Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000, excluding computational models without experimental validation).
- Use databases like PubMed, SciFinder, and Web of Science with controlled vocabulary (e.g., "this compound AND synthesis").
- Screen titles/abstracts for relevance, extract data into standardized tables (e.g., synthesis yields, analytical methods), and assess study quality using tools like Cochrane Risk of Bias .
Q. How to design a preliminary experiment to characterize this compound’s stability in aqueous solutions?
- Methodological Answer :
- Variables : pH (4–9), temperature (25°C vs. 37°C), and exposure time (0–48 hours).
- Analytical methods : HPLC with UV detection (λ = 280 nm) for quantification; mass spectrometry for degradation product identification.
- Controls : Include buffer-only and inert compound (e.g., sucrose) under identical conditions. Document protocols in sufficient detail for reproducibility per Beilstein Journal guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity. Assess methodological biases (e.g., inadequate blinding or allocation concealment in enzyme assays) that may inflate effect sizes .
- Experimental validation : Replicate conflicting studies under standardized conditions (e.g., uniform buffer composition, enzyme purity ≥95%) and compare results using Bland-Altman plots .
Q. What strategies optimize the reproducibility of this compound’s synthetic protocols across laboratories?
- Methodological Answer :
- Detailed documentation : Provide step-by-step procedures, including reaction vessel geometry, stirring rates, and purification thresholds (e.g., "recrystallize until ≥99% purity by NMR").
- Collaborative trials : Conduct inter-laboratory studies to identify critical variables (e.g., solvent batch variability, humidity). Use failure mode analysis to refine protocols .
Q. How to design a mechanistic study to differentiate this compound’s covalent vs. non-covalent binding modes?
- Methodological Answer :
- Kinetic assays : Compare pre-steady-state (burst phase) and steady-state kinetics to detect irreversible binding.
- Structural techniques : Use X-ray crystallography or cryo-EM to resolve binding-site interactions; validate with mutagenesis (e.g., cysteine-to-serine substitutions to test covalent adduct formation) .
- Controls : Include a non-reactive analog (e.g., acetylpyridoxamine) to isolate covalent effects .
Q. Data Management and Reporting
Q. What are the best practices for sharing raw spectral data (NMR, MS) of this compound derivatives?
- Methodological Answer :
- File formats : Upload raw FID files (NMR) and .RAW files (MS) to repositories like Zenodo or Figshare.
- Metadata : Include instrument parameters (e.g., field strength, solvent), processing software versions, and calibration standards. Reference these in the main text using hyperlinks to supplementary files .
Q. How to address low statistical power in dose-response studies involving this compound?
- Methodological Answer :
- Power analysis pre-study : Calculate sample size using pilot data (e.g., effect size = 1.2, α = 0.05, power = 0.8).
- Adaptive design : Adjust sample size mid-study based on interim analyses, ensuring blinding to avoid bias .
Q. Ethical and Collaborative Considerations
Q. How to ensure ethical compliance when studying this compound’s toxicity in cell lines?
- Methodological Answer :
- Institutional approval : Submit protocols to ethics committees, detailing cell line sources (e.g., ATCC), consent for human-derived lines, and disposal methods.
- Transparency : Report negative results (e.g., lack of cytotoxicity at tested doses) to avoid publication bias .
属性
CAS 编号 |
54522-09-7 |
---|---|
分子式 |
C10H13BrN2O3 |
分子量 |
289.13 g/mol |
IUPAC 名称 |
2-bromo-N-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetamide |
InChI |
InChI=1S/C10H13BrN2O3/c1-6-10(16)8(4-13-9(15)2-11)7(5-14)3-12-6/h3,14,16H,2,4-5H2,1H3,(H,13,15) |
InChI 键 |
FETUNBGKVMTDPH-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CNC(=O)CBr)CO |
规范 SMILES |
CC1=NC=C(C(=C1O)CNC(=O)CBr)CO |
同义词 |
bromoacetylpyridoxamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。